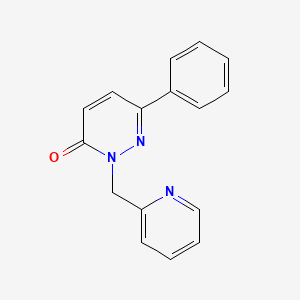

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

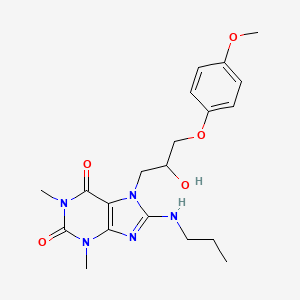

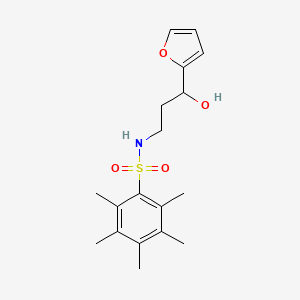

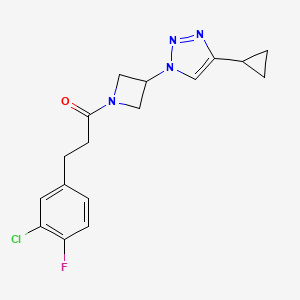

Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and structural formula.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique

Water Oxidation Catalysts

Research on Ru complexes involving derivatives similar to 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has demonstrated their potential as water oxidation catalysts. Zong and Thummel (2005) reported the synthesis of dinuclear complexes through the reaction of a bridging ligand with Ru(DMSO)4Cl2, showing significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H solution. These complexes were characterized by their electronic absorption and redox properties, highlighting the influence of the axial ligand on their catalytic efficiency (Zong & Thummel, 2005).

Synthesis and Anticonvulsant Activity

Samanta et al. (2011) synthesized derivatives of 6-phenyl(3ʼ-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one and evaluated their anticonvulsant activity. These derivatives exhibited significant anticonvulsant effects, highlighting the compound's potential in the development of new therapeutic agents (Samanta et al., 2011).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, demonstrating their antimicrobial and antioxidant activity. These compounds were also subjected to in silico molecular docking screenings, showing moderate to good binding energies, indicating their potential as antimicrobial agents (Flefel et al., 2018).

Corrosion Inhibition

Mashuga et al. (2017) investigated the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. The study found that these derivatives are effective mixed-type inhibitors, suggesting their potential application in protecting metals from corrosion (Mashuga et al., 2017).

Synthetic Methods and Chemical Transformations

Research on substituted pyridazines, including those related to 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, has also focused on their synthesis and applications in creating complex molecular structures. Cooke et al. (2011) described the preparation of phenyl, pyridyl, and pyrazinyl substituted pyridazines via the inverse electron demand Diels-Alder reaction, demonstrating their utility as ligands in homoleptic and heteroleptic Ru(II) complexes. These studies contribute to understanding the structural and electronic properties of these compounds, furthering their application in materials science and coordination chemistry (Cooke et al., 2011).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

Orientations Futures

This involves predicting the potential applications of the compound and the future research directions.

Propriétés

IUPAC Name |

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16-10-9-15(13-6-2-1-3-7-13)18-19(16)12-14-8-4-5-11-17-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOJCKMSDQVKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)

![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)

![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)

![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)

![4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid](/img/structure/B2739893.png)